molecular formula C9H9N3O B13673204 1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone

1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B13673204
M. Wt: 175.19 g/mol
InChI Key: CSBRHQFSDYFTDR-UHFFFAOYSA-N
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Description

1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in high purity. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(6-methylimidazo[1,2-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6-3-4-9-10-5-8(7(2)13)12(9)11-6/h3-5H,1-2H3

InChI Key

CSBRHQFSDYFTDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=C2C(=O)C)C=C1

Origin of Product

United States

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